N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in the recognition of viral pathogens and the initiation of immune responses .
Mode of Action
The compound interacts with its target, TLR7, by binding to it . This binding can activate TLR7, leading to the induction of the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . This suggests that the compound may have an immunomodulatory effect.
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions that lead to the production of cytokines. These cytokines then modulate the immune response, which can have various downstream effects, including the suppression of HBV DNA replication .
Result of Action
The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication . This suggests that the compound could potentially be used as an anti-HBV agent.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-14-7-8-15(17(11-14)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-16(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLOWYMMJRWBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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